molecular formula C21H21N5O3 B12183248 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B12183248
M. Wt: 391.4 g/mol
InChI Key: JOAZQUWHLQZBRO-UHFFFAOYSA-N
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Description

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide typically involves multiple steps, including the formation of the indole moiety, the piperazine ring, and the pyridine ring. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole ring . The piperazine ring can be introduced through nucleophilic substitution reactions, while the pyridine ring can be synthesized using various cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbonyl group can yield alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of indole, piperazine, and pyridine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxo-N-(pyridin-3-ylmethyl)acetamide

InChI

InChI=1S/C21H21N5O3/c27-19(23-14-15-4-3-7-22-13-15)21(29)26-10-8-25(9-11-26)20(28)18-12-16-5-1-2-6-17(16)24-18/h1-7,12-13,24H,8-11,14H2,(H,23,27)

InChI Key

JOAZQUWHLQZBRO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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